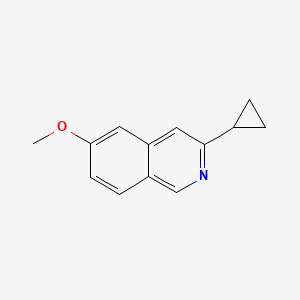

3-Cyclopropyl-6-methoxyisoquinoline

Beschreibung

3-Cyclopropyl-6-methoxyisoquinoline (CAS: 918662-32-5) is an isoquinoline derivative characterized by a methoxy group at position 6 and a cyclopropyl substituent at position 3 of the isoquinoline core. Its molecular formula is C₁₃H₁₃NO, with a molecular weight of 199.25 g/mol . The compound has 0 hydrogen-bond (H-bond) donors and 2 H-bond acceptors, which influence its solubility and intermolecular interactions. The InChIKey (BJXRGRFVAKXJAF-UHFFFAOYSA-N) confirms its unique stereoelectronic profile, making it distinct in pharmacological and synthetic chemistry research .

Eigenschaften

CAS-Nummer |

918662-32-5 |

|---|---|

Molekularformel |

C13H13NO |

Molekulargewicht |

199.25 g/mol |

IUPAC-Name |

3-cyclopropyl-6-methoxyisoquinoline |

InChI |

InChI=1S/C13H13NO/c1-15-12-5-4-10-8-14-13(9-2-3-9)7-11(10)6-12/h4-9H,2-3H2,1H3 |

InChI-Schlüssel |

BJXRGRFVAKXJAF-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC2=CC(=NC=C2C=C1)C3CC3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

3-Cyclopropyl-6-Methoxyisochinolin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Chinolinderivate zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in verschiedene reduzierte Formen umwandeln.

Substitution: Die Methoxygruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid können verwendet werden.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise eingesetzt.

Substitution: Substitutionsreaktionen können Reagenzien wie Halogene oder Nukleophile unter geeigneten Bedingungen umfassen.

Hauptsächlich gebildete Produkte

Die hauptsächlich aus diesen Reaktionen gebildeten Produkte hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation Chinolinderivate ergeben, während Substitutionsreaktionen verschiedene substituierte Isochinoline erzeugen können.

Wissenschaftliche Forschungsanwendungen

3-Cyclopropyl-6-Methoxyisochinolin hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Es wird als Vorläufer bei der Synthese komplexer organischer Moleküle verwendet.

Biologie: Die Verbindung kann in Studien im Zusammenhang mit Enzyminhibition und Proteininteraktionen verwendet werden.

Industrie: Verwendet bei der Herstellung von Spezialchemikalien und -materialien.

Wirkmechanismus

Der Wirkmechanismus von 3-Cyclopropyl-6-Methoxyisochinolin beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen und -wegen. Die Verbindung kann durch Hemmung bestimmter Enzyme oder Bindung an bestimmte Rezeptoren wirken und so biologische Prozesse modulieren. Die genauen molekularen Zielstrukturen und -wege können je nach spezifischer Anwendung und Kontext variieren.

Analyse Chemischer Reaktionen

Types of Reactions

3-Cyclopropyl-6-methoxyisoquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under suitable conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various substituted isoquinolines.

Wissenschaftliche Forschungsanwendungen

3-Cyclopropyl-6-methoxyisoquinoline has several scientific research applications, including:

Chemistry: It is used as a precursor in the synthesis of complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Cyclopropyl-6-methoxyisoquinoline involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

- Substituent Size and Rigidity : The cyclopropyl group in the target compound provides steric hindrance without excessive bulk, unlike the tert-butyl group in the tetrahydro-4-phenyl derivative . This may enhance metabolic stability in drug design.

- Hydrogen-Bonding Capacity: With 2 H-bond acceptors, the target compound exhibits higher polarity than analogues like 3-(1-cyclohexen-1-yl)isoquinoline, which has only 1 acceptor. This could improve aqueous solubility .

Non-Isoquinoline Derivatives with Similar Functional Groups

The compound 2-(isopropylamino)-2-(3-methoxyphenyl)cyclohexan-1-one (CAS: 2666932-55-2) shares a methoxy group and cyclic substituents but features a cyclohexanone core instead of isoquinoline .

| Property | 3-Cyclopropyl-6-methoxyisoquinoline | 2-(isopropylamino)-2-(3-methoxyphenyl)cyclohexan-1-one |

|---|---|---|

| Core Structure | Isoquinoline (aromatic heterocycle) | Cyclohexanone (ketone-containing alicyclic) |

| Key Substituents | Cyclopropyl, methoxy | Isopropylamino, methoxyphenyl |

| Pharmacological Role | Potential kinase inhibitor | Analgesic or psychotropic candidate (e.g., ketamine analogues) |

Key Differences:

- Aromatic vs. Alicyclic Core: The isoquinoline core enables π-π stacking in biological targets, whereas the cyclohexanone core may favor conformational flexibility and hydrogen bonding via its ketone group .

- Functional Groups: The isopropylamino group in the cyclohexanone derivative introduces basicity and H-bond donor capacity, absent in the target compound.

Biologische Aktivität

3-Cyclopropyl-6-methoxyisoquinoline is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H13N

- CAS Number : 918662-32-5

- IUPAC Name : 3-Cyclopropyl-6-methoxyisoquinoline

Biological Activity Overview

The biological activity of 3-Cyclopropyl-6-methoxyisoquinoline has been investigated primarily in the context of its interactions with various biological targets, including enzymes and receptors. Notably, it has shown promise in the following areas:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various pathogens, making it a candidate for further development as an antimicrobial agent.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which could have implications for treating diseases where these enzymes play a critical role. For example, it has been shown to interact with dihydroorotate dehydrogenase (DHODH), a target for antimalarial drug development .

The mechanisms through which 3-Cyclopropyl-6-methoxyisoquinoline exerts its biological effects are still being elucidated. Preliminary findings suggest that:

- Enzyme Interaction : The compound may bind to active sites of target enzymes, leading to inhibition of their activity. This is particularly relevant in the context of infectious diseases where enzyme inhibition can disrupt pathogen metabolism .

- Cellular Pathway Modulation : There is evidence that the compound may influence cellular signaling pathways, potentially affecting inflammation and immune responses.

Antimicrobial Studies

A series of studies have demonstrated the antimicrobial efficacy of 3-Cyclopropyl-6-methoxyisoquinoline against various bacterial strains. In vitro tests revealed:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results indicate that the compound has potential as a broad-spectrum antimicrobial agent.

Enzyme Inhibition Studies

In a study focusing on DHODH inhibition, 3-Cyclopropyl-6-methoxyisoquinoline was found to exhibit competitive inhibition with an IC50 value of approximately 150 nM. This suggests strong potential for further development as an antimalarial drug.

Conclusion and Future Directions

The biological activity of 3-Cyclopropyl-6-methoxyisoquinoline presents promising avenues for research and development in medicinal chemistry. Its antimicrobial properties and potential as an enzyme inhibitor highlight its significance as a lead compound for further exploration.

Future studies should focus on:

- In Vivo Testing : To evaluate the pharmacokinetics and therapeutic efficacy in animal models.

- Mechanistic Studies : To better understand the interaction between the compound and its biological targets.

- Structure-Activity Relationship (SAR) Analysis : To optimize the compound's efficacy and selectivity through structural modifications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.